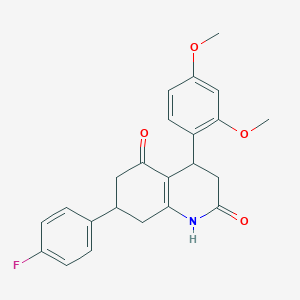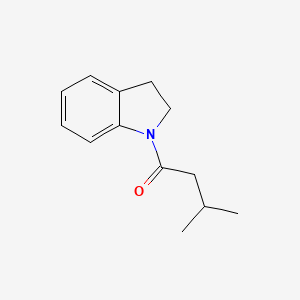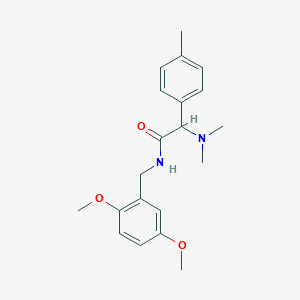![molecular formula C16H8F3N3O2S B5560710 4-hydroxy-7-phenyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5560710.png)
4-hydroxy-7-phenyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a heterocyclic compound containing a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one core structure. This core is substituted at various positions with a hydroxy group, a phenyl group, and a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the heterocyclic core, followed by various substitution reactions to introduce the hydroxy, phenyl, and trifluoromethyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one core, with the aforementioned substituents. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a heterocyclic compound, this molecule could participate in a variety of chemical reactions. The reactivity would be influenced by the electron-rich nature of the heterocyclic core, as well as the electronic and steric properties of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a hydroxy group could enhance its solubility in polar solvents, while the phenyl and trifluoromethyl groups could increase its lipophilicity .Applications De Recherche Scientifique
Cancer Treatment and CDK2 Inhibition
The compound exhibits promising potential as a novel CDK2 inhibitor, making it an appealing target for cancer treatment. CDK2 inhibition selectively targets tumor cells. Researchers have designed and synthesized small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including derivatives of this compound. These molecules significantly inhibit the growth of cancer cell lines such as MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 demonstrate superior cytotoxic activities against these cell lines .
Molecular Modeling and Docking Studies
Molecular docking simulations confirm that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83. This interaction contributes to its inhibitory activity against CDK2/cyclin A2. In silico ADMET studies and drug-likeness assessments indicate suitable pharmacokinetic properties, supporting its potential as an antitumor agent .
Anti-Tumor Activity and Cell Cycle Alteration
Compound 14, in particular, displays potent dual activity against cancer cell lines and CDK2. It induces apoptosis within HCT cells and significantly alters cell cycle progression. These findings suggest its potential as a therapeutic agent for cancer treatment .
Other Potential Applications
While the primary focus is on cancer treatment, further investigations may explore additional applications, such as anti-inflammatory effects, metabolic pathways, or other disease-related pathways. However, more research is needed to uncover these aspects fully.
Mécanisme D'action
Mode of Action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been found to have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . These compounds often work by interacting with various cellular targets, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, including those involving tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, and others .
Result of Action
Compounds with similar structures have been found to have a variety of effects, including antitumor and antibacterial activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
11-phenyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3N3O2S/c17-16(18,19)8-6-9(7-4-2-1-3-5-7)20-14-10(8)11-12(25-14)13(23)22-15(24)21-11/h1-6H,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNVTEFIZYIYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-phenyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide](/img/structure/B5560633.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B5560647.png)

![2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5560651.png)


![2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide](/img/structure/B5560669.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5560677.png)
![2-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-5-fluoro-1H-benzimidazole](/img/structure/B5560685.png)
![2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5560691.png)
![3,5-dimethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560704.png)

![2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5560734.png)